molecular formula C14H25NO11 B12323615 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

Cat. No.: B12323615
M. Wt: 383.35 g/mol
InChI Key: DTUIBOJYJDJTLH-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups and a unique oxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide typically involves the reaction of glucose with piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the development of natural food colorants and flavor enhancers.

Mechanism of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Similar in structure but lacks the acetamide group.

    5,7-Dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one: Contains a chroman ring instead of an oxane ring.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar hydroxyl group arrangement but different core structure

Uniqueness

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of both oxane and acetamide functionalities

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)8(18)5(2-16)26-14(7)24-3-6-9(19)11(21)12(22)13(23)25-6/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)

InChI Key

DTUIBOJYJDJTLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)O)O

Origin of Product

United States

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